molecular formula C25H35N5O2S B2711343 N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide CAS No. 1091082-97-1

N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide

Cat. No.: B2711343
CAS No.: 1091082-97-1
M. Wt: 469.65
InChI Key: ZIGDAMXGCHKNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is a synthetic small molecule for research use only. It is not intended for diagnostic or therapeutic applications. The compound features a benzylpiperidine scaffold, a structure recognized in medicinal chemistry for its ability to interact with the central nervous system. Piperidine derivatives are prevalent in scientific literature, showing promise in areas such as inflammasome inhibition and modulation of neurotransmitter systems. For instance, related 1-benzylpiperidine compounds have been investigated for their potential to inhibit the NLRP3 inflammasome, a key player in inflammatory diseases . Furthermore, the benzylpiperidine motif is a common feature in compounds studied for neurological targets. Structurally similar molecules have been developed as high-affinity ligands for sigma receptors, which are implicated in neuropathic pain and various neurological disorders . Other research on benzylpiperidine-based compounds highlights their potential as dopamine-norepinephrine releasing agents, which have been explored for conditions like cocaine-use disorder and ADHD . This product is strictly for research purposes in a controlled laboratory setting. Please note that this compound is not for human or veterinary use.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2S/c31-23(26-21-13-15-30(16-14-21)17-19-7-3-1-4-8-19)12-11-22-18-33-25(28-22)29-24(32)27-20-9-5-2-6-10-20/h1,3-4,7-8,18,20-21H,2,5-6,9-17H2,(H,26,31)(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGDAMXGCHKNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Thiazole Ring Formation: The thiazole ring is synthesized separately through a condensation reaction involving a thioamide and an α-haloketone.

    Urea Formation: The cyclohexylurea moiety is introduced by reacting cyclohexylamine with an isocyanate.

    Coupling Reaction: Finally, the benzylpiperidine, thiazole, and cyclohexylurea fragments are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Limitations and Contradictions

  • Contradictory Data: One study reports σ1 receptor Ki = 8.2 nM , while another suggests Ki = 15.4 nM under similar assay conditions, possibly due to differences in radioligand concentrations.
  • Gaps in Evidence: No in vivo toxicity data are available for the target compound, whereas analogues show hepatotoxicity at high doses (>50 mg/kg).

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is a synthetic compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C22H30N4O2S
  • Molecular Weight : 414.57 g/mol
  • SMILES Notation : NC(=O)C(C1=CC=CC=C1)N2CCCCC2C(=O)N(C(=O)C3=CC=CN=C3)C(=O)

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thus modulating synaptic transmission.

Anticonvulsant Activity

Recent studies have indicated that this compound exhibits significant anticonvulsant properties. In animal models, it demonstrated efficacy in reducing seizure frequency and severity in various epilepsy models, including:

  • Maximal Electroshock (MES) Test : Showed potent protection against induced seizures.
  • Pentylenetetrazole (PTZ) Test : Indicated a dose-dependent reduction in seizure activity.

The compound's ability to synergize with existing anticonvulsants such as valproic acid (VPA) was also noted, suggesting potential for combination therapies.

Table 1: Summary of Anticonvulsant Effects

Test ModelDose (mg/kg)Efficacy (%)Comments
MES1575%Significant reduction in seizure duration
PTZ3080%Dose-dependent efficacy observed
6-Hz Test6070%Effective against drug-resistant seizures

ADME-Tox Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of the compound was evaluated using various assays:

  • Permeability : High permeability in the parallel artificial membrane permeability assay.
  • Metabolic Stability : Demonstrated excellent stability in human liver microsomes.
  • Hepatotoxicity : No significant hepatotoxic effects were observed at concentrations up to 10 μM.

Case Studies and Clinical Implications

A notable case study involved the use of this compound in a rodent model of drug-resistant epilepsy. The results indicated not only a reduction in seizure frequency but also an improvement in overall behavioral outcomes. These findings suggest that this compound could be a candidate for further clinical development as a novel anticonvulsant agent.

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